2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. This intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
- 2-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid
- 2-(3,4-Dichlorophenyl)pyrimidine-6-carboxylic acid
- 2-(3,4-Dichlorophenyl)pyridine-5-carboxylic acid
Comparison: Compared to its analogs, 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group on the pyrimidine ring. This positioning can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity. For instance, the 5-carboxylic acid derivative may have different pharmacokinetic and pharmacodynamic profiles compared to the 4- or 6-carboxylic acid derivatives .
Properties
Molecular Formula |
C11H6Cl2N2O2 |
---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-8-2-1-6(3-9(8)13)10-14-4-7(5-15-10)11(16)17/h1-5H,(H,16,17) |
InChI Key |
SDQBQWRTHSTXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.